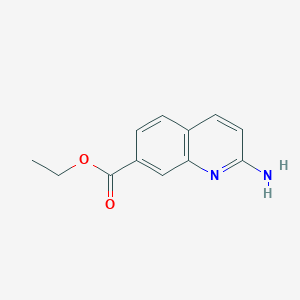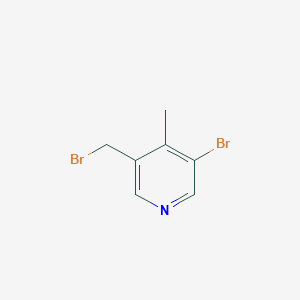![molecular formula C31H37OP B13654769 Di-tert-butyl(2'-isopropoxy-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B13654769.png)
Di-tert-butyl(2'-isopropoxy-[1,1'-binaphthalen]-2-yl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl(2’-isopropoxy-[1,1’-binaphthalen]-2-yl)phosphine is a phosphine ligand known for its steric and electronic properties. This compound is used in various chemical reactions, particularly in catalysis, due to its ability to stabilize and activate central metal atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl(2’-isopropoxy-[1,1’-binaphthalen]-2-yl)phosphine typically involves the reaction of di-tert-butylchlorophosphine with 2’-isopropoxy-[1,1’-binaphthalen]-2-yl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl(2’-isopropoxy-[1,1’-binaphthalen]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides and alkylating agents are used.
Cross-Coupling: Palladium or nickel catalysts are typically employed under inert atmospheres.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various coupled products depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl(2’-isopropoxy-[1,1’-binaphthalen]-2-yl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalysis, particularly in cross-coupling reactions, to enhance reaction rates and selectivity.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Wirkmechanismus
The mechanism by which Di-tert-butyl(2’-isopropoxy-[1,1’-binaphthalen]-2-yl)phosphine exerts its effects involves the stabilization and activation of central metal atoms in catalytic cycles. The bulky tert-butyl groups provide steric hindrance, which helps in controlling the reactivity and selectivity of the catalytic process. The isopropoxy group enhances the electronic properties, making the ligand more effective in facilitating various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butylchlorophosphine: Used in similar catalytic applications but lacks the isopropoxy group, making it less effective in certain reactions.
Me4tButylXphos: Another phosphine ligand with similar steric properties but different electronic characteristics.
®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(bis(3,5-di-tert-butylphenyl)phosphine): Similar in structure but with different substituents, leading to variations in reactivity and selectivity .
Uniqueness
Di-tert-butyl(2’-isopropoxy-[1,1’-binaphthalen]-2-yl)phosphine stands out due to its unique combination of steric and electronic properties, making it highly effective in a wide range of catalytic applications. The presence of the isopropoxy group enhances its electronic properties, providing better control over reaction mechanisms and outcomes .
Eigenschaften
Molekularformel |
C31H37OP |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
ditert-butyl-[1-(2-propan-2-yloxynaphthalen-1-yl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C31H37OP/c1-21(2)32-26-19-17-22-13-9-11-15-24(22)28(26)29-25-16-12-10-14-23(25)18-20-27(29)33(30(3,4)5)31(6,7)8/h9-21H,1-8H3 |
InChI-Schlüssel |
SJGVENPVPLBUJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13654691.png)
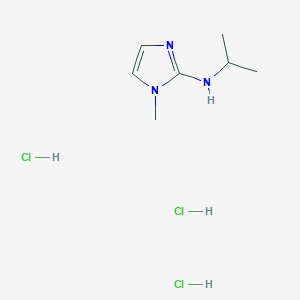

![3-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13654711.png)
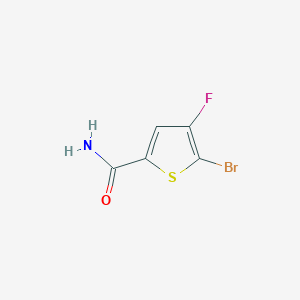




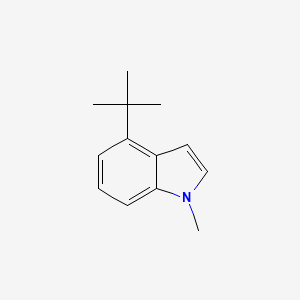
![(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride](/img/structure/B13654754.png)
